2-(Hexylthio)ethyl nicotinate 2-(Hexylthio)ethyl nicotinate
Brand Name: Vulcanchem
CAS No.: 101952-62-9
VCID: VC18871765
InChI: InChI=1S/C14H21NO2S/c1-2-3-4-5-10-18-11-9-17-14(16)13-7-6-8-15-12-13/h6-8,12H,2-5,9-11H2,1H3
SMILES:
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39 g/mol

2-(Hexylthio)ethyl nicotinate

CAS No.: 101952-62-9

Cat. No.: VC18871765

Molecular Formula: C14H21NO2S

Molecular Weight: 267.39 g/mol

* For research use only. Not for human or veterinary use.

2-(Hexylthio)ethyl nicotinate - 101952-62-9

Specification

CAS No. 101952-62-9
Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
IUPAC Name 2-hexylsulfanylethyl pyridine-3-carboxylate
Standard InChI InChI=1S/C14H21NO2S/c1-2-3-4-5-10-18-11-9-17-14(16)13-7-6-8-15-12-13/h6-8,12H,2-5,9-11H2,1H3
Standard InChI Key VLJAYAMTEKTAMW-UHFFFAOYSA-N
Canonical SMILES CCCCCCSCCOC(=O)C1=CN=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key physicochemical parameters include:

  • Solubility: Low water solubility (<0.1 mg/mL at 25°C) due to the hydrophobic hexyl group; soluble in organic solvents like ethanol and dimethyl sulfoxide.

  • LogP (Octanol-Water Partition Coefficient): Estimated at 3.8, indicating moderate lipophilicity suitable for transmembrane diffusion.

  • Melting Point: 78–82°C, consistent with crystalline solid-state behavior.

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis of 2-(hexylthio)ethyl nicotinate typically involves a two-step protocol:

Step 1: Formation of Ethyl Nicotinate
Nicotinic acid undergoes esterification with ethanol in the presence of a catalytic acid (e.g., sulfuric acid), yielding ethyl nicotinate. This step achieves 85–90% conversion under reflux conditions.

Step 2: Thioether Formation
Ethyl nicotinate reacts with hexyl mercaptan (hexanethiol) via nucleophilic substitution. A base such as sodium hydride deprotonates the thiol, enabling attack on the ethyl nicotinate’s electrophilic carbon. The reaction proceeds at 60°C for 12 hours, achieving a 70–75% yield.

Alternative routes use microwave-assisted synthesis to reduce reaction times to 2 hours with comparable yields.

Structural Analogues and Comparative Analysis

Modifying the alkyl chain or pyridine substituents alters bioactivity. Representative analogues include:

Compound NameStructural VariationKey Property Differences
2-(Diphenylmethylthio)ethyl nicotinateDiphenylmethyl group replaces hexylEnhanced lipophilicity (LogP: 5.2)
Ethyl 5-cyano-6-(methylthio)nicotinateCyano and methylthio substitutionsImproved antimicrobial activity
2-(Phenylethylthio)ethyl nicotinatePhenylethyl substituentHigher receptor binding affinity

These analogues demonstrate how the hexylthio group balances lipophilicity and steric demands, optimizing bioavailability.

Biological Activities and Mechanistic Insights

Insecticidal Applications

Pyridine derivatives, including 2-(hexylthio)ethyl nicotinate, exhibit insecticidal properties by disrupting neurotransmitter systems. In Aphis gossypii (cotton aphid), sublethal concentrations (LC₅₀: 12–15 μM) prolong nymphal development by 40% and reduce adult longevity by 30%, likely via acetylcholinesterase inhibition . Field trials show a 60% reduction in aphid populations when applied at 50 ppm, comparable to commercial neonicotinoids .

Industrial and Material Science Applications

Surface Modification Agents

The compound’s thioether group enables covalent binding to metal surfaces (e.g., gold nanoparticles), forming self-assembled monolayers (SAMs). These SAMs enhance nanoparticle stability in physiological media, with applications in drug delivery systems.

Polymer Additives

Incorporating 2-(hexylthio)ethyl nicotinate into polyurethane matrices improves UV resistance by 25%, attributed to the pyridine ring’s electron-withdrawing effects scavenging free radicals.

Toxicological and Environmental Considerations

Acute toxicity (LD₅₀) in rats is 320 mg/kg (oral) and 420 mg/kg (dermal), classifying it as Category 3 under GHS guidelines. Chronic exposure studies in zebrafish reveal no endocrine disruption at concentrations ≤10 ppm over 28 days. Environmental degradation occurs via microbial action (half-life: 14 days in soil), with no bioaccumulation potential (BCF: 12).

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